An In-Depth Technical Guide to 2-Methoxy-3-(tributylstannyl)pyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 2-Methoxy-3-(tributylstannyl)pyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-3-(tributylstannyl)pyridine, a versatile organotin reagent pivotal in contemporary organic synthesis and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a benzene ring.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. 2-Methoxy-3-(tributylstannyl)pyridine emerges as a particularly valuable building block, offering a methoxy group that can modulate electronic properties and a tributylstannyl moiety that serves as a handle for sophisticated carbon-carbon bond formation through cross-coupling reactions.
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical characteristics of 2-Methoxy-3-(tributylstannyl)pyridine is fundamental for its effective use and handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1094072-15-7 | Internal Knowledge |
| Molecular Formula | C18H33NOSn | Internal Knowledge |
| Molecular Weight | 398.17 g/mol | Internal Knowledge |
| Appearance | Expected to be a colorless to pale yellow oil | General knowledge of organostannanes |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene) | General knowledge of organostannanes |
| Stability | Air and moisture stable for routine handling, but long-term storage under inert atmosphere is recommended | [2] |
Synthesis of 2-Methoxy-3-(tributylstannyl)pyridine: A Two-Step Approach
The synthesis of 2-Methoxy-3-(tributylstannyl)pyridine is most effectively achieved through a two-step sequence starting from the commercially available 2-bromo-3-hydroxypyridine. This pathway ensures high yields and purity of the final product.
Step 1: Methylation of 2-Bromo-3-hydroxypyridine to 2-Bromo-3-methoxypyridine
The initial step involves the O-methylation of 2-bromo-3-hydroxypyridine. This reaction is critical as it introduces the methoxy group, a key feature of the target molecule.
Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine [3]
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To a stirred suspension of potassium carbonate (2.0 eq.) in anhydrous acetone, add 2-bromo-3-hydroxypyridine (1.0 eq.).
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Add methyl iodide (1.5 eq.) dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-methoxypyridine as a white solid.
The choice of a carbonate base and acetone as the solvent provides a balance between reactivity and ease of handling. The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ, displaces the iodide from methyl iodide.
Step 2: Stannylation of 2-Bromo-3-methoxypyridine
The final step introduces the tributylstannyl group at the 3-position of the pyridine ring via a lithium-halogen exchange followed by quenching with tributyltin chloride.
Experimental Protocol: Synthesis of 2-Methoxy-3-(tributylstannyl)pyridine
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Dissolve 2-bromo-3-methoxypyridine (1.0 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.
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Stir the resulting solution at -78 °C for 1 hour.
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Add tributyltin chloride (1.2 eq.) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine to suppress protodestannylation) to yield 2-Methoxy-3-(tributylstannyl)pyridine.
The low temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate. The use of triethylamine in the purification step is a key consideration to prevent the loss of the tributylstannyl group on the acidic silica gel.
Caption: Synthetic workflow for 2-Methoxy-3-(tributylstannyl)pyridine.
Spectroscopic Characterization
Accurate characterization of 2-Methoxy-3-(tributylstannyl)pyridine is essential for confirming its identity and purity. The following table summarizes expected spectroscopic data based on analysis of closely related structures and general principles of NMR and MS.[4]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~ 8.0-8.2 (m, 1H, Py-H6), 7.2-7.4 (m, 1H, Py-H4), 6.8-7.0 (m, 1H, Py-H5), 3.9 (s, 3H, OCH₃), 0.9-1.6 (m, 27H, Bu₃Sn) |
| ¹³C NMR (CDCl₃) | δ ~ 160-165 (C-O), 145-150 (Py-C6), 135-140 (Py-C4), 120-125 (Py-C5), ~110 (Py-C3-Sn), 55-60 (OCH₃), 29.2, 27.4, 13.7, 10.5 (Bu₃Sn) |
| ¹¹⁹Sn NMR (CDCl₃) | δ ~ -5 to -15 ppm |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 399.16 |
The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The primary application of 2-Methoxy-3-(tributylstannyl)pyridine is its use as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals.[2][5]
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
General Protocol for Stille Cross-Coupling
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To a reaction vessel, add the aryl or vinyl halide/triflate (1.0 eq.), 2-Methoxy-3-(tributylstannyl)pyridine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF, dioxane, or toluene).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction and work up by adding an aqueous solution of potassium fluoride to precipitate the tin byproducts as a filterable solid.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
The choice of catalyst, ligand, solvent, and temperature can significantly impact the reaction outcome and should be optimized for each specific substrate pairing.
Applications in Drug Discovery and Development
Substituted pyridines are prevalent in a vast array of FDA-approved drugs, highlighting their importance in medicinal chemistry. The ability to introduce diverse substituents onto the pyridine core via Stille coupling with reagents like 2-Methoxy-3-(tributylstannyl)pyridine is a powerful strategy for generating novel drug candidates.
Safety and Handling
Organotin compounds are toxic and should be handled with appropriate safety precautions.[2]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
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Waste Disposal: Dispose of all organotin waste in designated, properly labeled containers according to institutional guidelines.
Conclusion
2-Methoxy-3-(tributylstannyl)pyridine is a valuable and versatile reagent for the synthesis of complex substituted pyridines. Its straightforward, two-step synthesis and its utility in the robust and reliable Stille cross-coupling reaction make it an important tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, characterization, and reaction conditions is paramount to its successful application in the development of novel therapeutic agents.
References
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Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-6-(tributylstannyl)pyridine. Retrieved from [Link]
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University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
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Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38, 5018-5029. Retrieved from [Link]
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New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
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MDPI. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]
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